molecular formula C14H18N2O2 B2745379 [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411238-10-1

[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone

Cat. No. B2745379
CAS RN: 2411238-10-1
M. Wt: 246.31
InChI Key: GCKPDSQZLOIDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone, also known as MPOM, is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone works by inhibiting the reuptake of serotonin in the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This results in enhanced transmission of serotonin signals to the postsynaptic neuron, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on serotonin, this compound has also been shown to affect other neurotransmitters, such as dopamine and norepinephrine. It has been suggested that this compound may have a broader spectrum of activity than traditional SSRIs, which could make it a more effective treatment for certain disorders.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone in lab experiments is that it has a high affinity for the serotonin transporter, which means it can be used at lower concentrations than other SSRIs. This can reduce the risk of non-specific effects and improve the accuracy of the results. However, one limitation of using this compound is that it is a relatively new compound and its long-term safety and efficacy have not been fully established.

Future Directions

There are several potential future directions for [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone research. One area of interest is its potential in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to investigate the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, there is a need for further studies to establish the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound for scientific research applications. Its ability to selectively inhibit serotonin reuptake and affect other neurotransmitter systems makes it a potentially effective treatment for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Synthesis Methods

The synthesis of [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone involves the reaction of 4-methylphenylpiperazine with epichlorohydrin in the presence of a base. The resulting product is then treated with oxalic acid to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of base used.

Scientific Research Applications

[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone has been studied for its potential in treating various neurological and psychiatric disorders, such as depression and anxiety. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. This neurotransmitter is known to play a role in regulating mood, sleep, appetite, and other physiological functions.

properties

IUPAC Name

[4-(4-methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-2-4-12(5-3-11)15-6-8-16(9-7-15)14(17)13-10-18-13/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKPDSQZLOIDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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